molecular formula C19H20N6O2 B2665363 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2320418-22-0

3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2665363
CAS No.: 2320418-22-0
M. Wt: 364.409
InChI Key: QDIAQTMQPHHART-UHFFFAOYSA-N
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Description

3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by a triazole moiety linked to an azabicyclo octane system, attached to a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps, beginning with the construction of the quinazolinone core. This often starts from commercially available precursors like anthranilic acid derivatives, which undergo cyclization reactions.

The azabicyclo octane system is introduced through specific nitrile oxide cycloaddition or ring-closing reactions. Subsequent functionalization introduces the triazole ring through conditions like click chemistry, involving azides and alkynes under copper(I) catalysis.

Industrial Production Methods

Scaling up this synthesis for industrial purposes would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to better control reaction times and temperatures, enhancing scalability and safety.

Chemical Reactions Analysis

Types of Reactions

This compound is prone to:

  • Oxidation and Reduction Reactions: : It can undergo mild oxidation to form sulfoxides or reduction to form sulfides, particularly at sulfur-containing moieties if present.

  • Substitution Reactions: : Its aromatic systems are suitable for electrophilic aromatic substitution, allowing further functionalization.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Catalysts like palladium on carbon can facilitate hydrogenation reactions.

Major Products Formed

Products vary based on the reaction, but typical examples include quinazolinone derivatives with varied substituents, potentially leading to different biological activity profiles.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. It's crucial for studying reaction mechanisms due to its multifunctional nature.

Biology

In biological studies, it may be explored for its potential in targeting specific enzymes or receptors, contributing to the development of biochemical assays.

Medicine

Medically, derivatives of this compound could act as lead compounds in the design of drugs aimed at treating neurological disorders or cancers, owing to the bioactivity of its structural motifs.

Industry

Industrially, its robust structure can be used in developing materials with specific electronic or optical properties, useful in nanotechnology and material science.

Mechanism of Action

The compound's effects are likely mediated through interaction with molecular targets like enzymes or receptors. The triazole ring is known for its ability to bind metal ions, potentially inhibiting metalloproteases. The quinazolinone system might interact with specific protein sites, modulating activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridin-2(3H)-one

  • 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)indolin-2(3H)-one

Uniqueness

The compound stands out due to its specific bicyclic structure coupled with a quinazolinone moiety, which provides a unique scaffold for diverse biological interactions. Compared to similar structures, it offers enhanced stability and diverse reactivity, making it a versatile tool in scientific research and industrial applications.

There you go

Biological Activity

The compound 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic derivative that combines a quinazolinone scaffold with a triazole and an azabicyclo structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O2C_{17}H_{19}N_5O_2, with a molecular weight of approximately 325.37 g/mol. The structure comprises several functional groups that are known to influence biological activity, including the triazole ring which is often associated with antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₂
Molecular Weight325.37 g/mol
CAS NumberNot available

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole moiety is significant as it often enhances binding affinity to targets due to its ability to form hydrogen bonds and π-stacking interactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of triazole-based compounds on cancer cell lines. For instance, a library of triazole derivatives was synthesized and evaluated for their growth inhibition against various cancer cell lines. The results indicated that modifications in the azabicyclo structure significantly impacted the compounds' potency against cancer cells .

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. The incorporation of the azabicyclo framework may enhance these effects by increasing the lipophilicity and membrane permeability of the compound, allowing it to penetrate bacterial cell walls more effectively.

Study 1: Synthesis and Biological Evaluation

A study conducted on related triazole compounds demonstrated their ability to inhibit specific cancer cell lines through apoptosis induction. The synthesized compounds showed IC50 values in the low micromolar range, indicating significant potential for further development .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of similar azabicyclo compounds revealed that modifications to the triazole ring can lead to enhanced biological activity. The study emphasized that substituents on the quinazolinone core also play a crucial role in determining the overall efficacy of these compounds against target cells .

Properties

IUPAC Name

3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-18(9-23-12-21-17-4-2-1-3-16(17)19(23)27)25-13-5-6-14(25)8-15(7-13)24-11-20-10-22-24/h1-4,10-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIAQTMQPHHART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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